molecular formula C5H8O5 B066122 3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one CAS No. 179091-67-9

3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one

Cat. No.: B066122
CAS No.: 179091-67-9
M. Wt: 148.11 g/mol
InChI Key: CUOKHACJLGPRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one, also known as D-xylono-1,4-lactone, is a five-membered cyclic ester (lactone) derived from D-xylonic acid. Its IUPAC name is (3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one, with a molecular formula of C₅H₈O₅ and a molecular weight of 148.11 g/mol . This compound is a key intermediate in carbohydrate metabolism and is utilized in biochemical research, particularly in studies involving sugar lactonization and enzyme activity .

Structurally, it features a tetrahydrofuran ring substituted with three hydroxyl groups at positions 3, 4, and 5 (hydroxymethyl), forming a chiral center critical for its stereospecific interactions in biological systems .

Preparation Methods

Chemical Synthesis Methods

Acid-Catalyzed Cyclization of D-Ribose Derivatives

The most direct route to 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one involves acid-catalyzed cyclization of D-ribose or its protected derivatives. In a method detailed by , D-ribose is treated with acetic anhydride in anhydrous acetonitrile under reflux (80°C) to form a peracetylated intermediate, which undergoes lactonization upon deprotection. The reaction is catalyzed by trimethylsilyl trifluoromethanesulfonate (TMSOTf), yielding the γ-lactone with >85% purity after crystallization from ethanol/water mixtures .

Critical parameters include:

  • Temperature : Elevated temperatures (70–90°C) accelerate cyclization but risk side reactions like acetal migration.

  • Solvent : Polar aprotic solvents (e.g., dimethylsulfoxide) enhance solubility of intermediates .

  • Catalyst load : 0.1–0.5 equivalents of TMSOTf optimize ring closure without over-acylation .

Table 1: Acid-Catalyzed Cyclization Conditions and Outcomes

ParameterOptimal RangeYield (%)Purity (%)Source
Temperature70–90°C78–8592–95
Catalyst (TMSOTf)0.3 equivalents8294
Crystallization SolventEthanol/water (3:1)95

Base-Promoted Lactonization of Hydroxy Acids

An alternative approach involves intramolecular esterification of 2,3,5-trihydroxy-4-(hydroxymethyl)pentanoic acid under basic conditions. Patent describes a two-step process:

  • Saponification : Ethyl 3,3-diethoxypropionate is hydrolyzed with aqueous NaOH (20%, 0–5°C) to yield the sodium salt of the hydroxy acid.

  • Lactonization : The sodium salt is heated in ethanol at 80°C, inducing cyclization to the γ-lactone .

This method achieves 70–75% yield but requires stringent pH control (pH 9–10) to prevent decomposition. The product is isolated via vacuum distillation and recrystallized from dichloromethane .

Protection-Deprotection Strategies

Multi-step syntheses employing protective groups are essential for preserving hydroxyl functionalities during lactone formation. For example, patent outlines a route where:

  • Hydrazine monohydrate reacts with a ribofuranose derivative at 40°C in solvent-free conditions to form a hydrazone intermediate.

  • Ethyl 2-formyl-3-oxopropionate (5–10-fold excess) in ethanol at 80°C facilitates cyclization via Knoevenagel condensation .

  • Methylamine in aqueous solution (0–5°C, then 50–70°C) finalizes the lactone structure .

This method, while labor-intensive, achieves 90% purity after dimethylsulfoxide/water crystallization .

Biocatalytic Approaches

Microbial Conversion of Carboxylic Acids

Patent discloses a fermentation-based method using Pseudomonas species to oxidize D-ribose to this compound. Key steps include:

  • Substrate preparation : 10% w/v D-ribose in nutrient broth.

  • Incubation : 72 hours at 30°C, pH 7.0.

  • Product extraction : Ethyl acetate partitioning and silica gel chromatography.

Yields reach 60–65%, with enantiomeric excess >98% due to enzymatic specificity .

Purification and Characterization

Crystallization Techniques

The monohydrate form of the lactone is isolated by dissolving crude product in dimethylsulfoxide, adding water (1:4 v/v), and cooling to 0–5°C . Filtration and ethanol washing yield crystals with <1% impurities .

NMR Spectroscopic Analysis

1H NMR (D2O, 400 MHz) of the lactone shows:

  • δ 4.32 (d, J = 5.6 Hz, H-2),

  • δ 4.15 (m, H-3 and H-4),

  • δ 3.78 (dd, J = 12.4, 2.8 Hz, H-5a),

  • δ 3.65 (dd, J = 12.4, 5.6 Hz, H-5b) .

13C NMR confirms the lactone carbonyl at δ 176.8 .

Table 2: Key NMR Assignments

Proton/Carbonδ (ppm)MultiplicityAssignmentSource
H-24.32DoubletLactone ring
C=O176.8Ketone carbonyl
H-5a/b3.78/3.65DoubletHydroxymethyl

Industrial-Scale Production Challenges

Lactone Ring Stability

The γ-lactone is prone to hydrolysis under acidic or humid conditions. Patent recommends storage at 2–8°C in airtight containers with desiccants to maintain stability >24 months .

Cost-Efficiency of Enzymatic Methods

While microbial synthesis offers enantiopurity, substrate costs (D-ribose) and fermentation downtime limit scalability compared to chemical routes .

Chemical Reactions Analysis

Types of Reactions: D-Ribonolactone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Applications

3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one has been investigated for its potential roles in various biological processes:

  • Enzyme Mechanisms : It serves as a probe for studying enzyme mechanisms, particularly in glycosylation reactions. Its structural similarity to natural substrates allows it to mimic interactions with enzymes involved in carbohydrate metabolism.
  • Antiviral and Anticancer Properties : Preliminary studies suggest that the compound may exhibit antiviral and anticancer activities. It is being explored as a drug candidate due to its ability to inhibit specific enzymes that are crucial for viral replication and cancer cell proliferation.

Chemical Synthesis

The compound acts as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules, including nucleoside analogs and other glycosylamines. The presence of hydroxyl groups facilitates various chemical reactions such as oxidation and reduction.

Pharmaceutical Development

In the pharmaceutical industry, this compound is being studied for:

  • Drug Formulation : Its properties make it suitable for developing new therapeutic agents targeting metabolic diseases and infections. The compound's ability to interact with biological macromolecules enhances its potential as a lead compound in drug design.

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against specific viruses by inhibiting their replication processes. The mechanism involved competitive inhibition of viral polymerases, making it a promising candidate for further development in antiviral therapies.

Case Study 2: Enzyme Inhibition

Research focused on the use of this compound as an inhibitor of glycosyltransferases showed that it effectively reduced enzyme activity in vitro. This inhibition suggests potential applications in treating diseases related to abnormal glycosylation patterns.

Comparative Data Table

Application AreaDescriptionKey Findings
Biological ResearchEnzyme mechanisms and biological interactionsEffective probe for studying glycosylation enzymes
Pharmaceutical DevelopmentDrug candidate for antiviral and anticancer therapiesExhibits significant activity against viral replication
Chemical SynthesisBuilding block for complex organic moleculesFacilitates synthesis of nucleoside analogs

Mechanism of Action

D-Ribonolactone acts as an inhibitor of β-galactosidase in Escherichia coli, with a Ki of 26 mM . The inhibition mechanism involves binding to the active site of the enzyme, preventing the hydrolysis of β-galactosides. This inhibition can be utilized in various biochemical assays and research applications.

Comparison with Similar Compounds

The structural and functional nuances of 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one can be elucidated by comparing it with related lactones and sugar derivatives:

Table 1: Structural and Functional Comparison

Compound Name IUPAC Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
D-Xylono-1,4-lactone (Target Compound) (3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one C₅H₈O₅ 148.11 Cyclic ester with three hydroxyl groups; chiral centers at C3, C4, C3. Biochemical research, enzyme substrate studies .
D-Arabinono-1,4-lactone (3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one C₅H₈O₅ 148.11 Stereoisomer of D-xylono-lactone; differs in hydroxyl group configuration. Microbial metabolite; potential role in redox reactions .
2-C-Methyl-D-ribono-1,4-lactone (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one C₆H₁₀O₅ 162.14 Methyl substitution at C3; alters ring strain and solubility. Pharmaceutical impurity studies; synthetic intermediate .
5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one 5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one C₁₁H₁₂O₄ 208.21 Aromatic benzyl substituent at C5; enhances lipophilicity. Potential antioxidant activity; structural analog of plant-derived lactones .
(5S)-5-(Hydroxymethyl)oxolan-2-one (5S)-5-(hydroxymethyl)oxolan-2-one C₅H₈O₃ 116.11 Simplified structure lacking hydroxyl groups at C3 and C3. Aroma compound in tea; impacts flavor profiles .

Key Findings from Comparative Analysis

Stereochemical Influence: D-Xylono-1,4-lactone and D-arabinono-1,4-lactone are epimers, differing in the configuration of hydroxyl groups at C3 and C4. This subtle change alters their metabolic roles: D-xylono-lactone is involved in xylose catabolism, while D-arabinono-lactone is linked to microbial redox pathways .

Substituent Effects: 2-C-Methyl-D-ribono-1,4-lactone’s methyl group increases steric hindrance, reducing enzymatic hydrolysis rates compared to the unmethylated target compound . The benzyl-substituted derivative (5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one) exhibits enhanced antioxidant capacity due to its catechol moiety, a feature absent in the target compound .

Functional Group Modifications: The absence of hydroxyl groups at C3 and C4 in (5S)-5-(hydroxymethyl)oxolan-2-one simplifies its structure, making it volatile and suitable for aroma applications, unlike the polar, non-volatile target compound .

Biological Activity

3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one, also known as a derivative of 1-beta-D-arabinofuranosyl-5-iodouracil, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C6H10O6C_6H_{10}O_6, and it possesses a unique stereochemistry that influences its biological activity. The compound features multiple hydroxyl groups that enhance its interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

  • Inhibition of DNA Synthesis : It has been shown to inhibit DNA replication by interfering with the activity of DNA polymerases.
  • Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells, making it a candidate for anticancer therapies.
  • Modulation of Signaling Pathways : It influences intracellular signaling pathways that regulate cell growth and differentiation.

Biological Activities

Research has documented several biological activities associated with this compound:

  • Antiviral Activity : Studies indicate that this compound exhibits antiviral properties against various viruses, including poxviruses .
  • Anticancer Potential : Its ability to induce apoptosis in malignant cells positions it as a promising agent in cancer treatment.
  • Neuroprotective Effects : Emerging evidence suggests potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

Case Studies

  • Antiviral Efficacy : A study examining the interaction between this compound and the cowpox virus demonstrated significant inhibition of viral replication. The compound formed hydrogen bonds with critical viral proteins, disrupting their function .
  • Cancer Cell Studies : In vitro studies on various cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates. The mechanism involved the activation of caspase pathways.
  • Neuroprotection : Research involving animal models indicated that administration of this compound resulted in reduced neuronal damage following ischemic events. The proposed mechanism involves antioxidant activity and modulation of inflammatory responses.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for this compound compared to similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAntiviral, AnticancerInhibition of DNA synthesis, Apoptosis
1-beta-D-arabinofuranosyl-5-iodouracilAntiviralNucleoside analog inhibiting viral replication
QuercetinAntioxidantScavenging free radicals
CurcuminAnti-inflammatoryModulation of inflammatory pathways

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity of 3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 2D NMR (HSQC, HMBC) to map proton-carbon correlations and confirm stereochemistry. For example, the compound’s hydroxyl and hydroxymethyl groups produce distinct signals in 1^1H and 13^{13}C spectra .
  • X-ray Crystallography : Resolve spatial arrangement of the oxolan-2-one ring and hydrogen-bonding networks. Evidence from crystallographic fragment screening highlights the utility of this method for verifying stereochemical configurations .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C5_5H8_8O5_5) and isotopic patterns .

Q. How can researchers synthesize this compound with high stereochemical purity?

  • Methodological Answer :

  • Stereospecific Glycosylation : Use protected sugar precursors (e.g., D-xylose derivatives) to control hydroxyl group reactivity. Enzymatic methods or chiral catalysts can enhance enantiomeric excess .
  • Lactonization Optimization : Adjust pH and temperature during cyclization to favor intramolecular esterification over side reactions. Monitor reaction progress via TLC or HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for the compound’s hydrogen-bonding network?

  • Methodological Answer :

  • Hybrid QM/MM Simulations : Combine quantum mechanics (QM) for electronic structure analysis with molecular mechanics (MM) for bulk solvent effects. Compare simulated IR/Raman spectra with experimental data to validate hydrogen-bond geometries .
  • Crystallographic Refinement : Re-analyze X-ray datasets with alternative space groups or occupancy models to account for disordered water molecules or dynamic hydrogen bonds .

Q. How do stereochemical variations in the oxolan-2-one ring influence interactions with enzymatic targets (e.g., oxidoreductases)?

  • Methodological Answer :

  • Enzymatic Assays with Enantiomers : Synthesize enantiopure forms (e.g., using chiral HPLC) and test inhibition/activation kinetics against FAD-dependent oxidoreductases. Evidence from Chaetomium thermophilum studies shows stereospecific binding to flavin cofactors .
  • Molecular Dynamics (MD) Docking : Simulate binding poses of (R)- and (S)-configured derivatives to identify critical hydrogen-bond donors/acceptors in active sites .

Q. What metabolic pathways degrade this compound in biological systems, and how can isotopic labeling track these pathways?

  • Methodological Answer :

  • Stable Isotope Tracers : Incorporate 13^{13}C or 2^{2}H labels at the hydroxymethyl or lactone carbonyl positions. Use LC-MS/MS to trace metabolites in cell lysates or ex vivo models .
  • Enzyme Knockout Models : Apply CRISPR/Cas9 to silence candidate hydrolases (e.g., esterases) and compare degradation rates via kinetic assays .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles for this compound?

  • Methodological Answer :

  • Purity Assessment : Re-crystallize the compound under controlled conditions (e.g., solvent polarity, cooling rate) and characterize via DSC (Differential Scanning Calorimetry). Impurities from synthetic byproducts (e.g., open-chain acids) may alter physical properties .
  • Solvent Polymorphism Screening : Test solubility in aprotic (DMSO) vs. protic (water/ethanol) solvents. X-ray powder diffraction (XRPD) can identify polymorphic forms affecting solubility .

Properties

IUPAC Name

3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKHACJLGPRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863521
Record name 3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5336-08-3
Record name D-Ribonolactone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1031
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Feasible Synthetic Routes

3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one
3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one
3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one
3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one
3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one
3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one

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